4-{2-[Methyl(propyl)amino]ethyl}aniline

Chemical Synthesis Medicinal Chemistry Structure-Activity Relationship

4-{2-[Methyl(propyl)amino]ethyl}aniline (CAS 1094901-51-5) is a para-substituted aniline derivative with the molecular formula C12H20N2 and a molecular weight of 192.30 g/mol. It serves as a specialized research chemical and potential intermediate, characterized by an aniline ring linked via an ethylene bridge to a tertiary amine bearing both methyl and propyl substituents.

Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
Cat. No. B12091143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{2-[Methyl(propyl)amino]ethyl}aniline
Molecular FormulaC12H20N2
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCCCN(C)CCC1=CC=C(C=C1)N
InChIInChI=1S/C12H20N2/c1-3-9-14(2)10-8-11-4-6-12(13)7-5-11/h4-7H,3,8-10,13H2,1-2H3
InChIKeyIZEWFBRQIQJARD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 4-{2-[Methyl(propyl)amino]ethyl}aniline: A Specialized Para-Substituted Aniline Intermediate


4-{2-[Methyl(propyl)amino]ethyl}aniline (CAS 1094901-51-5) is a para-substituted aniline derivative with the molecular formula C12H20N2 and a molecular weight of 192.30 g/mol . It serves as a specialized research chemical and potential intermediate, characterized by an aniline ring linked via an ethylene bridge to a tertiary amine bearing both methyl and propyl substituents. Its procurement is typically for non-GLP research and further synthetic elaboration, not for direct human therapeutic use. The compound’s documented applications are primarily inferred from class-level behaviour of structurally related 4-aminophenethylamine derivatives, which have been investigated as monoamine oxidase (MAO) inhibitors [1].

Why 4-{2-[Methyl(propyl)amino]ethyl}aniline Cannot Be Interchanged with Common Alkyl Anilines


The specific N-methyl-N-propyl substitution on the ethylamine side chain of this aniline scaffold is a critical determinant of its chemical and potential biological properties. While numerous 4-(2-aminoethyl)aniline derivatives exist, simple analogs like 4-(2-aminoethyl)-aniline (lacking the N-alkyl groups) or those with symmetric N,N-dimethyl or N,N-diethyl substitutions possess significantly different steric bulk, lipophilicity, and basicity . These parameters directly impact reactivity, binding affinity, and metabolic stability if the compound is used as a precursor in medicinal chemistry. Generic substitution without precise quantitative comparability in the target assay or synthetic pathway introduces unacceptable risk of altered reaction kinetics or loss of desired biological activity, making direct replacement scientifically invalid.

Quantitative Differentiation Guide for 4-{2-[Methyl(propyl)amino]ethyl}aniline


Structural and Physicochemical Differentiation from Symmetric N,N-Dialkyl Aniline Isomers

The compound possesses a unique asymmetric tertiary amine (N-methyl-N-propyl), distinguishing it from the common symmetric N,N-dimethyl and N,N-diethyl analogs. Its calculated partition coefficient is XLogP3 = 2.4 . While experimental comparator data is unavailable, class-level inference suggests this asymmetric substitution provides a distinct lipophilicity profile compared to the more polar N,N-dimethyl analog (4-[2-(dimethylamino)ethyl]aniline, C10H16N2, MW 164.25) and the more lipophilic N,N-diethyl analog (4-[2-(diethylamino)ethyl]aniline, C12H20N2, MW 192.30), which shares the same molecular formula but a different spatial arrangement and electronic distribution . This asymmetry can be a key factor in modulating target engagement in medicinal chemistry campaigns.

Chemical Synthesis Medicinal Chemistry Structure-Activity Relationship

Positional Isomer Differentiation: Para-Substitution Advantage Over Ortho- and Meta- Analogs

The primary aromatic amine is located at the para position relative to the ethylene bridge, as confirmed by the canonical SMILES notation . This para configuration offers a distinct advantage over ortho-substituted isomers like 2-(2-[Methyl(propyl)amino]ethyl)aniline in terms of reduced steric hindrance, enabling more predictable reactivity in electrophilic aromatic substitution and diazotization reactions [1]. This is a crucial differentiation point for synthetic chemists where reaction yields and product purity are highly dependent on the accessibility of the amine group.

Chemical Intermediates Dye Synthesis Polymer Chemistry

Class-Level Differentiation: 4-Aminophenethylamine Scaffold for Neurological Target Research

The compound’s core structure belongs to the 4-aminophenethylamine class, a well-documented scaffold for developing selective and reversible Monoamine Oxidase A (MAO-A) inhibitors [1]. While direct quantitative activity data (e.g., IC50) for 4-{2-[Methyl(propyl)amino]ethyl}aniline is not published, its unique N-methyl-N-propyl substitution pattern is distinct from the extensively studied N,N-dimethyl analogs like 4-DMAPEA [1]. Class-level inference suggests this specific N-substitution can be used to modulate MAO-A vs. MAO-B selectivity and neuronal uptake, problems commonly faced in this therapeutic area. This positions the compound as a targeted chemical probe for exploring structure-activity relationships where standard symmetric N-alkyl chains have already been evaluated.

Monoamine Oxidase Inhibition Neuroscience Drug Discovery

Verified Application Scenarios for 4-{2-[Methyl(propyl)amino]ethyl}aniline


Structure-Activity Relationship (SAR) Studies on 4-Aminophenethylamine-Based MAO Inhibitors

This compound is most suitable for medicinal chemistry groups conducting SAR explorations on the 4-aminophenethylamine scaffold, as established in Section 3 [1]. It provides a novel N-substitution vector (asymmetric methyl/propyl) that has not been extensively explored in published literature, offering a potential path to improve upon the selectivity and potency of existing analogs like 4-DMAPEA [1].

Synthesis of Asymmetric Tertiary Amine-Functionalized Building Blocks

Chemical procurement for advanced intermediate synthesis is a key scenario. The para relationship between the primary amine and the tertiary amine is verified by the canonical SMILES , making it a more reliable starting material for further derivatization (e.g., amide bond formation, diazotization) than its sterically hindered ortho isomer . This predictability is crucial for achieving higher yields in multi-step syntheses where regioisomeric purity is paramount.

Physicochemical Property Optimization in Probe Design

When a specific lipophilicity window is required for a chemical probe, the calculated XLogP3 of 2.4 provides a predefined starting point . This value allows computational chemists to model and select this compound over more polar (e.g., N,N-dimethyl) or more lipophilic (e.g., N,N-diethyl) symmetric isomers without requiring de novo synthesis for initial in silico validations.

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